

In-Depth Technical Guide: Basic Pharmacokinetic Properties of HIV-1 Inhibitor-58

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Compound of Interest

Compound Name: HIV-1 inhibitor-58

Cat. No.: B12393427

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Core Tenets of HIV-1 Inhibitor-58

HIV-1 inhibitor-58, also identified as compound 10c, is a novel, broad-spectrum non-nucleoside reverse transcriptase inhibitor (NNRTI). It belongs to the class of tetrahydropyrido[4,3-d]pyrimidine derivatives. This compound has demonstrated potent antiviral activity against both wild-type HIV-1 strains and key NNRTI-resistant variants, such as those with K103N and E138K mutations. Its development has been guided by a multiparameter optimization strategy to enhance its drug-like properties, including its pharmacokinetic profile and safety.

Quantitative Pharmacokinetic and Safety Data

The following tables summarize the key in vitro and in vivo pharmacokinetic and safety parameters of **HIV-1 inhibitor-58**.

Table 1: In Vitro Metabolic Stability and Safety Profile

Parameter	Value	Interpretation
Metabolic Stability		
Human Liver Microsome Stability (T1/2)	> 60 min	High stability in human liver microsomes, suggesting low first-pass metabolism.
Cytochrome P450 (CYP) Inhibition		
CYP2C9 Inhibition (IC50)	2.06 μ M	Moderate potential for inhibition of CYP2C9.
CYP2C19 Inhibition (IC50)	1.91 μ M	Moderate potential for inhibition of CYP2C19.
Cardiotoxicity		
hERG Inhibition (IC50)	> 30 μ M	Low risk of hERG-related cardiotoxicity.

Table 2: In Vivo Pharmacokinetic Parameters in Rats

Parameter	Value	Unit
Oral Administration (50 mg/kg)		
Cmax (Maximum Plasma Concentration)	1256 ± 201	ng/mL
Tmax (Time to Maximum Concentration)	2.0 ± 0.5	h
AUC0-t (Area Under the Curve)	10234 ± 1543	ng·h/mL
T1/2 (Half-life)	5.8 ± 1.2	h
Intravenous Administration (5 mg/kg)		
AUC0-t (Area Under the Curve)	2589 ± 412	ng·h/mL
T1/2 (Half-life)	4.9 ± 0.9	h
Bioavailability		
Oral Bioavailability (F)	39.5	%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and characterization of **HIV-1 inhibitor-58**.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of **HIV-1 inhibitor-58** following oral and intravenous administration in Sprague-Dawley rats.

Animal Model:

- Species: Sprague-Dawley rats
- Sex: Male

- Weight: 200-250 g
- Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Animals were fasted overnight before oral administration.

Dosing:

- Oral (PO): A single dose of 50 mg/kg was administered by oral gavage. The compound was formulated as a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na).
- Intravenous (IV): A single dose of 5 mg/kg was administered via the tail vein. The compound was dissolved in a vehicle of 10% DMSO, 40% PEG400, and 50% saline.

Blood Sampling:

- Blood samples (approximately 0.2 mL) were collected from the jugular vein at the following time points:
 - IV: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
 - PO: 0.25, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
- Blood samples were collected into heparinized tubes and centrifuged at 4000 rpm for 10 minutes to separate the plasma. Plasma samples were stored at -80°C until analysis.

Bioanalytical Method:

- Plasma concentrations of **HIV-1 inhibitor-58** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Sample Preparation: Protein precipitation was performed by adding acetonitrile to the plasma samples.
- Chromatography: Separation was achieved on a C18 analytical column.
- Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Pharmacokinetic Analysis:

- Pharmacokinetic parameters, including C_{max}, T_{max}, AUC, and T_{1/2}, were calculated using non-compartmental analysis with Phoenix WinNonlin software.
- Oral bioavailability (F) was calculated using the formula: $F (\%) = \frac{AUC_{PO} \times Dose_{IV}}{AUC_{IV} \times Dose_{PO}} \times 100$.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of **HIV-1 inhibitor-58** in human liver microsomes.

Materials:

- Pooled human liver microsomes (HLMs)
- NADPH regenerating system (Solution A: NADP⁺, Solution B: glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Test compound (**HIV-1 inhibitor-58**) and positive control (e.g., testosterone)

Procedure:

- A reaction mixture was prepared containing HLMs (0.5 mg/mL final protein concentration) and the test compound (1 μM final concentration) in phosphate buffer.
- The mixture was pre-incubated at 37°C for 5 minutes.
- The metabolic reaction was initiated by the addition of the NADPH regenerating system.
- Aliquots were taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
- The reaction was terminated by the addition of ice-cold acetonitrile containing an internal standard.
- Samples were centrifuged to precipitate proteins, and the supernatant was analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

Data Analysis:

- The percentage of the compound remaining at each time point was calculated relative to the 0-minute sample.
- The in vitro half-life ($T_{1/2}$) was determined from the slope of the natural logarithm of the percent remaining versus time plot.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the inhibitory potential of **HIV-1 inhibitor-58** against major human CYP isoforms.

Methodology:

- A cocktail assay using specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4) was employed.
- Incubations were performed with human liver microsomes, the probe substrate cocktail, and varying concentrations of **HIV-1 inhibitor-58**.
- The reactions were initiated by the addition of an NADPH regenerating system and incubated at 37°C.
- Reactions were terminated, and the formation of the specific metabolite for each probe substrate was quantified by LC-MS/MS.

Data Analysis:

- The percent inhibition at each concentration of the inhibitor was calculated relative to a vehicle control.
- The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) was determined by non-linear regression analysis of the concentration-response curve.

hERG Liability Assay

Objective: To assess the potential for **HIV-1 inhibitor-58** to block the hERG potassium channel.

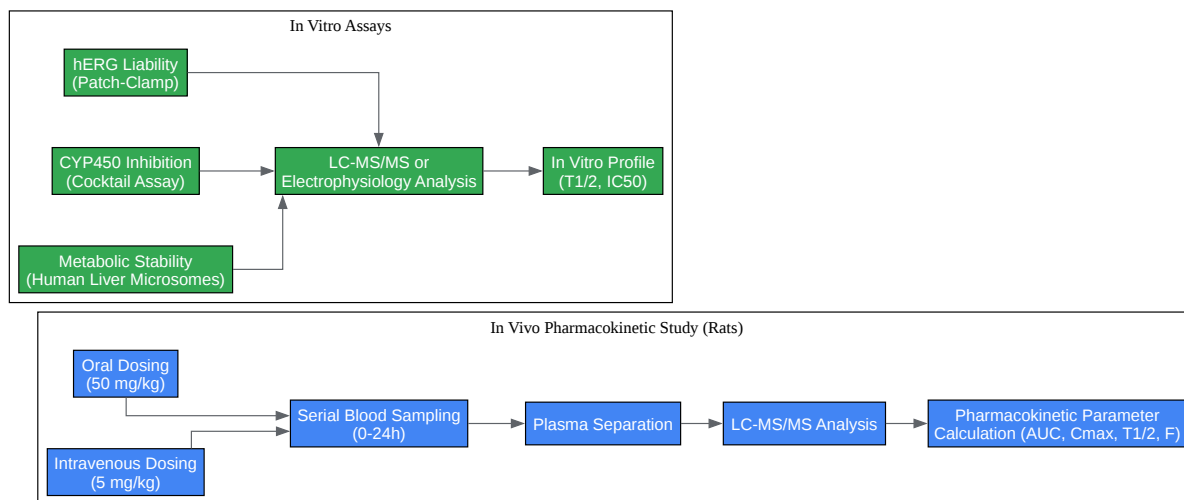
Methodology:

- A whole-cell patch-clamp electrophysiology assay was performed using a cell line stably expressing the hERG channel (e.g., HEK293 cells).
- Cells were voltage-clamped, and the hERG current was recorded in the absence and presence of increasing concentrations of **HIV-1 inhibitor-58**.
- A specific voltage protocol was used to elicit the characteristic hERG tail current.

Data Analysis:

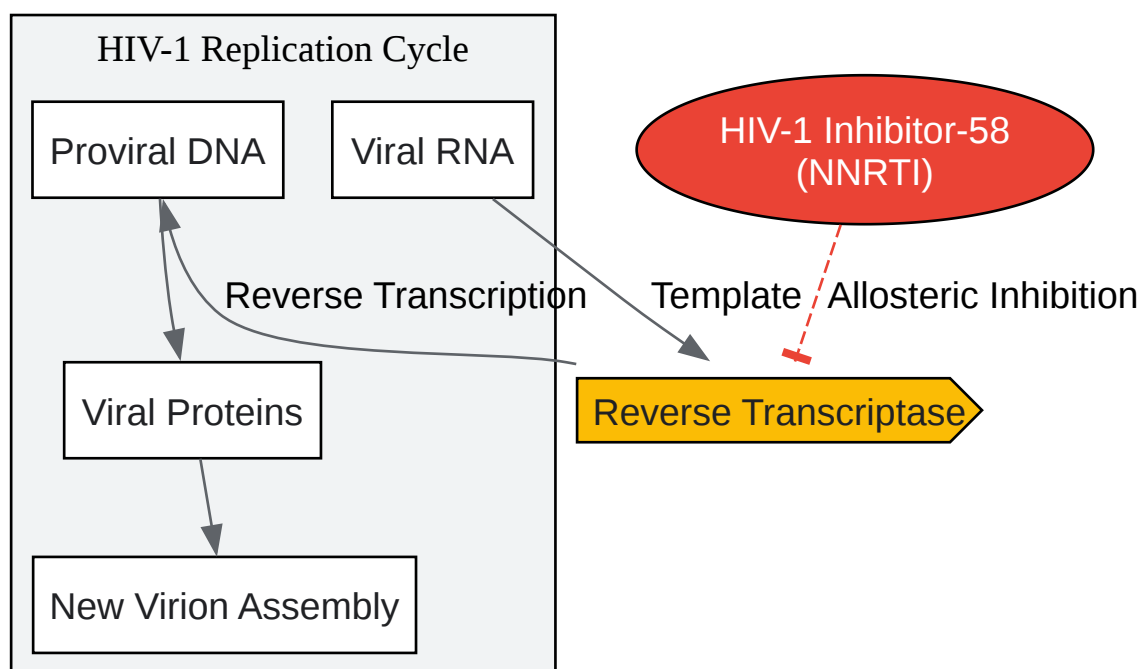
- The inhibition of the hERG tail current was measured at each concentration of the test compound.
- The IC50 value was determined by fitting the concentration-response data to a Hill equation.

Visualizations



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Caption: Experimental workflow for pharmacokinetic and safety assessment.



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Caption: Mechanism of action of **HIV-1 inhibitor-58**.

- To cite this document: BenchChem. [In-Depth Technical Guide: Basic Pharmacokinetic Properties of HIV-1 Inhibitor-58]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12393427#basic-pharmacokinetic-properties-of-hiv-1-inhibitor-58\]](https://www.benchchem.com/product/b12393427#basic-pharmacokinetic-properties-of-hiv-1-inhibitor-58)

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